(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol is a complex organic compound characterized by its unique structure, which includes a nitrophenol group, a benzo[d]thiazole moiety, and a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[d]thiazole core: This is achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the methylthio group: The benzo[d]thiazole derivative is then treated with methyl iodide in the presence of a base to introduce the methylthio substituent.
Formation of the imine linkage: The methylthio-substituted benzo[d]thiazole is reacted with 4-nitrosalicylaldehyde under basic conditions to form the imine linkage, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, such as alkylation or acylation, using appropriate alkylating or acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol involves its interaction with specific molecular targets. For example, its potential antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-chlorophenol
- (E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-bromophenol
Uniqueness
(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics or reactivity profiles.
Properties
IUPAC Name |
2-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]-4-nitrophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S2/c1-22-15-17-12-4-2-10(7-14(12)23-15)16-8-9-6-11(18(20)21)3-5-13(9)19/h2-8,19H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFUBBCQXNCLBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.